molecular formula C16H21NO B14242459 2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one CAS No. 301193-29-3

2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one

Cat. No.: B14242459
CAS No.: 301193-29-3
M. Wt: 243.34 g/mol
InChI Key: YPWDVLFNMLRPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one is an organic compound with the molecular formula C27H34N2O. This compound is known for its unique structure, which includes a cyclopentanone ring substituted with a diethylamino group and a phenylmethylidene group. It is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and cyclopentanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is often refluxed for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling.

Comparison with Similar Compounds

2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one can be compared with other similar compounds such as:

    2-{[4-(Dimethylamino)phenyl]methylidene}cyclopentan-1-one: Similar structure but with dimethylamino group instead of diethylamino group.

    2-{[4-(Methoxy)phenyl]methylidene}cyclopentan-1-one: Contains a methoxy group instead of a diethylamino group.

    2-{[4-(Chloro)phenyl]methylidene}cyclopentan-1-one: Contains a chloro group instead of a diethylamino group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents.

Properties

CAS No.

301193-29-3

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-[[4-(diethylamino)phenyl]methylidene]cyclopentan-1-one

InChI

InChI=1S/C16H21NO/c1-3-17(4-2)15-10-8-13(9-11-15)12-14-6-5-7-16(14)18/h8-12H,3-7H2,1-2H3

InChI Key

YPWDVLFNMLRPFP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.